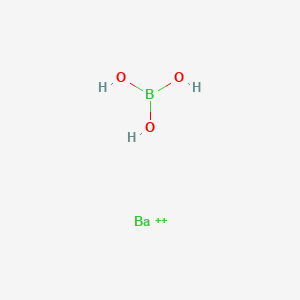

Orthoboric acid, barium salt

CAS No.: 23436-05-7

Cat. No.: VC16983991

Molecular Formula: BBaH3O3+2

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23436-05-7 |

|---|---|

| Molecular Formula | BBaH3O3+2 |

| Molecular Weight | 199.16 g/mol |

| IUPAC Name | barium(2+);boric acid |

| Standard InChI | InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |

| Standard InChI Key | TZVCFPJDJMRQID-UHFFFAOYSA-N |

| Canonical SMILES | B(O)(O)O.[Ba+2] |

Introduction

Chemical Identity and Nomenclature

Orthoboric acid, barium salt, is systematically named barium(2+);boric acid (IUPAC nomenclature) and is alternatively termed barium borate or β-barium borate (BBO) in its nonlinear optical form . Its molecular formula, BaB₂O₄, reflects a 1:2 barium-to-boron ratio, though stoichiometric variations may occur depending on hydration states. The compound is identified by CAS number 23436-05-7 and EC number 245-662-3 .

Structural Characteristics

The compound crystallizes in three primary phases:

-

α-BaB₂O₄: A high-temperature phase (>925°C) with centric symmetry, suitable for ultraviolet polarization optics .

-

β-BaB₂O₄: A low-temperature phase (<925°C) with non-centric symmetry, enabling nonlinear optical behavior .

-

γ-BaB₂O₄: A high-pressure monoclinic phase synthesized under 3 GPa pressure .

The β-phase’s rhombohedral structure (space group R3c) features alternating Ba²⁺ and [B₃O₆]³⁻ rings, contributing to its birefringence .

Synthesis and Manufacturing

Conventional Synthesis

Barium borate is typically produced via aqueous reaction between boric acid (H₃BO₃) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O) . The process involves:

-

Dissolving H₃BO₃ and Ba(OH)₂·8H₂O in deionized water at 80–90°C.

-

Precipitating hydrated β-BaB₂O₄, followed by dehydration at 120°C.

-

Annealing at 600–800°C to convert hydrated intermediates into anhydrous β-BaB₂O₄ .

This method ensures precise stoichiometry (Ba:B = 1:2) and particle size control, critical for optical applications .

Industrial-Scale Production

American Elements manufactures β-barium borate in purities ranging from 99% (2N) to 99.999% (5N), with the following specifications :

| Property | Value |

|---|---|

| Molecular Weight | 222.95 g/mol |

| Melting Point | 1,095°C |

| Density | 3.85 g/cm³ |

| Refractive Indices | nₑ = 1.5534, nₒ = 1.6776 |

| Thermal Conductivity | 1.2–1.6 W/m·K |

Physical and Chemical Properties

Optical Characteristics

β-BaB₂O₄’s nonlinear optical coefficients (d₁₁ = 2.3 pm/V) and broad transparency range make it indispensable in:

-

Frequency doubling: Converting 1,064 nm laser light to 532 nm .

-

Parametric amplification: Generating tunable infrared pulses .

-

UV optics: Replacing calcite in Glan–Thompson prisms due to superior damage thresholds (1 GW/cm² at 1,064 nm) .

Thermal and Mechanical Stability

The compound exhibits anisotropic thermal expansion (α₃₃ = 36 × 10⁻⁶ K⁻¹) and a Mohs hardness of 4.5, ensuring durability in high-power laser environments . Its thermal conductivity (1.2–1.6 W/m·K) facilitates heat dissipation in optoelectronic devices .

Industrial and Research Applications

Optics and Photonics

β-BaB₂O₄ is the material of choice for:

-

Ultrafast laser systems: Enabling pulse durations below 10 femtoseconds.

-

Quantum optics: Facilitating spontaneous parametric down-conversion for entangled photon generation .

Ceramics and Dielectrics

As a flux in barium titanate (BaTiO₃) ceramics, BaB₂O₄ reduces sintering temperatures and enhances dielectric constant uniformity in multilayer capacitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume